molecular formula C12H12N4O B2425392 (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol CAS No. 1795528-78-7

(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2425392
M. Wt: 228.255
InChI Key: LBIBCRBEVNYBRA-UHFFFAOYSA-N
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Description

“(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound that contains a triazole ring, which is a five-membered heterocyclic moiety . This compound is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .


Synthesis Analysis

The synthesis of such compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral data analyses such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of similar compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is a solid compound suitable for click chemistry reactions and should be stored at −20°C .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in drug development, given the wide range of biological activities associated with triazole derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

[1-[4-(prop-2-ynylamino)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-7-13-10-3-5-12(6-4-10)16-8-11(9-17)14-15-16/h1,3-6,8,13,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIBCRBEVNYBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol

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